6-(2,6-Dimethylphenoxy)hexan-1-ol
Beschreibung
6-(2,6-Dimethylphenoxy)hexan-1-ol is an aliphatic alcohol derivative featuring a hexanol backbone substituted with a 2,6-dimethylphenoxy group.
The 2,6-dimethylphenoxy moiety is notable for its steric and electronic effects, which enhance hydrophobic interactions with biological targets, as observed in sodium channel blockers and antimyotonic agents . This structural motif is shared with several pharmacologically active compounds, underscoring its relevance in medicinal chemistry.
Eigenschaften
IUPAC Name |
6-(2,6-dimethylphenoxy)hexan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O2/c1-12-8-7-9-13(2)14(12)16-11-6-4-3-5-10-15/h7-9,15H,3-6,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCOXDGXQRABTMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCCCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares 6-(2,6-dimethylphenoxy)hexan-1-ol with key analogs, emphasizing substituent variations and their implications:
Key Observations :
- Backbone Variations : Piperazine derivatives (e.g., HBK14) exhibit significantly higher molecular weights and logP values due to additional aromatic and heterocyclic groups, which may improve target affinity but reduce solubility .
- Functional Group Impact: The hexanol chain in the target compound provides greater hydrophilicity compared to shorter-chain analogs like Compound III (propanamine), balancing lipophilicity and solubility .
Pharmacological Activity
Sodium Channel Blocking and Antimyotonic Effects
- Compound III (Mexiletine analog): Displays potent use-dependent sodium channel blockade (IC₅₀ = 15 µM), attributed to its 2,6-dimethylphenoxy group and optimal chain length for hydrophobic interactions with channel residues .
- HBK14 and HBK15: These piperazine derivatives demonstrate antimyotonic activity in murine models, with HBK14 (2,6-dimethylphenoxy) showing enhanced efficacy over analogs with chlorine substitutions .
- The hexanol chain may prolong half-life compared to shorter-chain analogs but require higher concentrations for equivalent potency.
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
